rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine
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Overview
Description
rac-1-[(1R,4R,5R)-1-phenylbicyclo[211]hexane-5-carbonyl]piperidine is a complex organic compound featuring a bicyclic hexane structure with a phenyl group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often require specialized equipment, such as a mercury lamp, to facilitate the cycloaddition process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the photochemical synthesis process. This would require optimization of reaction conditions to ensure consistency and yield in larger batches.
Chemical Reactions Analysis
Types of Reactions
rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions vary based on the type of reaction For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol
Scientific Research Applications
rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, exploring new chemical space.
Biology: Potential use in studying biological systems due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine exerts its effects involves interactions with molecular targets and pathways specific to its structure. The bicyclic hexane core provides a rigid framework that can influence the compound’s binding affinity and specificity for certain biological targets. The phenyl and piperidine groups contribute to its overall chemical reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Other Bicyclo[2.1.1]hexane Derivatives: Various derivatives with different substituents have been explored for their unique properties and applications.
Uniqueness
rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine stands out due to its specific combination of a phenyl group and a piperidine moiety attached to the bicyclic hexane core. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
2402789-61-9 |
---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 |
Purity |
95 |
Origin of Product |
United States |
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